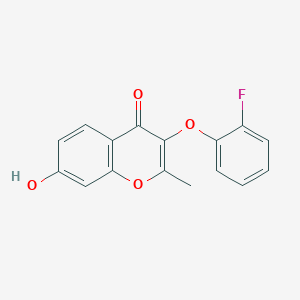

3-(2-Fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one

Description

3-(2-Fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one is a synthetic organic compound with a molecular formula of C16H11FO4. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name |

3-(2-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO4/c1-9-16(21-13-5-3-2-4-12(13)17)15(19)11-7-6-10(18)8-14(11)20-9/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRDFHKSCISXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Houben-Hoesch Reaction for Chromenone Formation

The Houben-Hoesch reaction, a Friedel-Crafts acylation variant, is employed to form the chromenone ring. In this method, a phenolic precursor reacts with a nitrile under acidic conditions. For example:

- Phloroglucinol (1,3,5-trihydroxybenzene) reacts with 2-methoxy acetonitrile in the presence of zinc chloride (ZnCl₂) as a Lewis acid, followed by hydrolysis to yield a trihydroxyacetophenone intermediate.

- Subsequent acylation with 2-fluoro-benzoyl chloride in pyridine with 1,8-diazabicycloundec-7-ene (DBU) as a base facilitates cyclization to form the chromenone backbone.

Typical Conditions :

- Catalysts : ZnCl₂, AlCl₃, or BF₃·OEt₂.

- Solvents : Ether, pyridine, or dichloroethane.

- Temperature : 0–120°C for 1–20 hours.

Attachment of the 2-Fluoro-phenoxy Group

The 2-fluoro-phenoxy moiety is introduced via nucleophilic aromatic substitution or condensation reactions .

Condensation with 2-Fluorophenol

- The hydroxyl group at position 7 of the chromenone intermediate reacts with 2-fluorophenol in the presence of a base (e.g., DBU, K₂CO₃) and a polar aprotic solvent (e.g., DMF, DMSO).

- Key Step :

Hydroxylation and Deprotection

The hydroxyl group at position 7 is often protected during synthesis (e.g., as a methoxy group) and later deprotected.

Demethylation Using Boron Tribromide

- Methoxy-protected intermediates undergo demethylation with BBr₃ in dichloromethane at −78°C to room temperature.

- Alternative deprotection methods include hydrolysis with HBr/AcOH or HI .

Optimized Synthetic Routes

Route 1: Sequential Acylation-Alkylation

Route 2: Oxidative Cyclization

- Condensation : 1-(2-Hydroxyphenyl)ethanone + 2-fluorobenzaldehyde → Chalcone intermediate.

- Oxidative Cyclization : H₂O₂ in alkaline methanol → Chromenone core.

- Methylation : CH₃I/K₂CO₃ → 2-methyl derivative.

Comparative Analysis of Methods

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: The carbonyl group in the chromen-4-one ring can be reduced to form a hydroxyl group.

Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(2-Fluoro-phenoxy)-7-oxo-2-methyl-chromen-4-one.

Reduction: Formation of 3-(2-Fluoro-phenoxy)-7-hydroxy-2-methyl-chroman-4-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Enzyme Inhibition

One of the prominent applications of 3-(2-Fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one is its role as an enzyme inhibitor. It has been studied for its inhibitory effects on various enzymes, including α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism.

Table 1: Inhibition Potency of this compound

| Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|

| α-glucosidase | 37.1 | Competitive inhibition |

| α-amylase | TBD | Non-competitive inhibition |

The compound demonstrated a significant inhibitory effect on α-glucosidase, with an IC50 value of 37.1 µM, indicating its potential as a therapeutic agent in managing diabetes by delaying carbohydrate absorption .

1.2 Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Case Study: Anticancer Activity

In a study conducted on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways.

Pharmacological Insights

2.1 Pharmacokinetics and Bioavailability

Pharmacokinetic studies have suggested that the compound has favorable bioavailability profiles, making it a suitable candidate for further development as a drug. Its solubility and stability under physiological conditions enhance its potential use in therapeutic formulations.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | High |

| Bioavailability | >52% |

| Half-life | TBD |

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Inhibiting Enzymes: The compound may inhibit enzymes involved in inflammatory and oxidative stress pathways.

Modulating Signaling Pathways: It may affect signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one

- 3-(2-Fluoro-phenoxy)-7-hydroxy-chromen-4-one

- 3-(2-Fluoro-phenoxy)-7-hydroxy-2,8-dimethyl-4-oxo-4H-chromen-7-yl ester

Uniqueness

3-(2-Fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the hydroxyl group at specific positions enhances its reactivity and potential therapeutic applications compared to similar compounds.

Biological Activity

3-(2-Fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one is a synthetic compound belonging to the chromen-4-one derivatives, which are recognized for their diverse biological activities and therapeutic potential. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H11FO4

- CAS Number : 315234-43-6

- Structural Characteristics : The compound features a chromone core with a hydroxyl group and a fluoro-substituted phenoxy moiety, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and oxidative stress pathways, potentially mitigating conditions associated with these processes.

- Modulation of Signaling Pathways : It is believed to affect signaling pathways related to cell proliferation and apoptosis, which could contribute to its anticancer effects.

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress and protecting cells from damage.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance:

- In Vitro Studies : The compound has shown potent cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung cancer cells (A549). In these studies, the compound induced cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate key inflammatory pathways, such as the NF-κB pathway, contributing to reduced inflammation in cellular models.

Antioxidant Activity

This compound has shown promising antioxidant properties, which are vital for protecting cells from oxidative damage. This activity is linked to its ability to scavenge reactive oxygen species (ROS), thereby enhancing cellular health.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(2-Fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one, and how do reaction parameters affect yield and purity?

- Answer: The compound is typically synthesized via multi-step organic reactions, with the Pechmann condensation being a cornerstone method for constructing the chromen-4-one core. This involves acid-catalyzed cyclization of phenols (e.g., 2-fluoro-phenol derivatives) with β-ketoesters. Reaction conditions such as temperature (80–120°C), acid catalysts (H₂SO₄, FeCl₃), and solvent polarity significantly influence yield (50–75%) and purity. Substituent positioning (e.g., fluorine at the 2-position on phenoxy) requires precise stoichiometry to avoid side products like regioisomers . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the target compound (>95% purity) .

Q. How is structural characterization of this compound achieved using spectroscopic and crystallographic techniques?

- Answer:

- Spectroscopy:

- ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine-induced deshielding of adjacent protons, hydroxyl resonance at δ 10–12 ppm).

- FT-IR identifies functional groups (C=O stretch at ~1650 cm⁻¹, O–H at ~3400 cm⁻¹) .

- X-ray crystallography resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Software like SHELXL refines crystal structures, with validation via R-factors (<0.05) and goodness-of-fit (≤1.05) .

Q. Which in vitro assays are standard for evaluating its pharmacological potential?

- Answer:

- Antimicrobial activity: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Anti-inflammatory activity: COX-1/COX-2 inhibition assays, with comparisons to NSAIDs like indomethacin .

Advanced Research Questions

Q. How can researchers design experiments to optimize substituent patterns for enhanced bioactivity?

- Answer:

- Structure-Activity Relationship (SAR) studies: Systematic substitution of the phenoxy group (e.g., replacing 2-fluoro with chloro, methyl) to assess effects on lipophilicity (logP) and binding affinity. For example, 2-chloro-6-fluoro analogs show improved antimicrobial activity due to increased electronegativity .

- Computational modeling: Use QSAR models to predict bioactivity based on substituent electronic/hydrophobic parameters. Molecular docking (e.g., AutoDock Vina) identifies key interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) .

Q. What strategies address contradictions in biological activity data across studies?

- Answer: Contradictions often arise from variability in assay conditions (e.g., serum concentration, incubation time) or compound purity. Mitigation strategies include:

- Standardized protocols: Adhere to CLSI guidelines for antimicrobial assays .

- Purity validation: HPLC (≥98% purity) and mass spectrometry to exclude confounding impurities .

- Dose-response curves: Use multiple concentrations to confirm dose-dependent effects and exclude false positives .

Q. Which computational approaches predict binding interactions between this compound and therapeutic targets?

- Answer:

- Molecular dynamics (MD) simulations: Analyze stability of ligand-protein complexes (e.g., 100-ns simulations in GROMACS) to identify critical residues for hydrogen bonding (e.g., Asp49 in BSA) .

- Free energy calculations: MM-PBSA/GBSA methods quantify binding free energy (ΔG), correlating with experimental IC₅₀ values .

- Pharmacophore modeling: Define essential features (e.g., hydroxyl group at C7 for antioxidant activity) to guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.